Methyl 4-amino-5-oxopyrrolidine-3-carboxylate
Description
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
methyl 4-amino-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)3-2-8-5(9)4(3)7/h3-4H,2,7H2,1H3,(H,8,9) |
InChI Key |
STHPTYBVPCQCFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC(=O)C1N |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves starting from suitably substituted 4-amino-3-carboxylic acid derivatives, which undergo cyclization to form the pyrrolidine ring.
Procedure:
- Starting Material: 4-Amino-3-carboxylic acid derivatives, such as amino acids or esters.
- Activation: The acid group is activated via conversion to acid chlorides or anhydrides.
- Cyclization: Intramolecular cyclization occurs under basic or dehydrating conditions, often employing reagents like thionyl chloride or phosphorus oxychloride.
- Esterification: The resulting lactam intermediate is esterified with methyl alcohol in the presence of acid catalysts to afford methyl ester derivatives.
Key Reaction Conditions:
- Reflux in methyl alcohol with catalytic acid.
- Use of dehydrating agents to promote ring closure.
Synthesis via Michael Addition to 5-Oxopyrrolidine-3-carboxylate Derivatives
Method Overview:
A prominent route involves Michael addition of nucleophiles to 5-oxopyrrolidine-3-carboxylate intermediates, followed by amino functionalization.
Procedure:
- Preparation of Michael Acceptor: Synthesize methyl 4-oxo-5-oxopyrrolidine-3-carboxylate, often via cyclization of suitable precursors.
- Michael Addition: React with primary amines or ammonia in polar solvents such as methanol or ethanol, at room temperature or mild heating.
- Result: Formation of amino-substituted pyrrolidine derivatives.
Reaction Data:
- For example, Beji et al. (2016) described the reaction of dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate with primary amines, leading to methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylates, which can be hydrolyzed or further modified to obtain the target compound (see).
Cyclization from 1,4-Disubstituted 1,2,3-Triazoles or Related Precursors
Method Overview:
This method involves constructing the pyrrolidine ring via cyclization from 1,4-disubstituted precursors, such as azides or hydrazines, followed by esterification.
Procedure:
- Synthesize precursor heterocycles with appropriate substituents.
- Induce cyclization under thermal or catalytic conditions.
- Convert the intermediate to methyl ester via esterification with methyl alcohol under acidic conditions.
Notes:
- This pathway is less common but offers regioselectivity and functional group tolerance.
Multi-step Synthesis via 5-Oxopyrrolidine-3-carboxylate Intermediates
Method Overview:
A well-documented approach involves synthesizing methyl 4-aminopyrrolidine-3-carboxylate through multi-step reactions starting from simpler amino acids or diesters.
Stepwise Procedure:
- Step 1: Formation of a protected amino acid derivative.
- Step 2: Cyclization to form the 5-oxopyrrolidine ring, often using carbodiimides or dehydrating agents.
- Step 3: Introduction of amino groups at the 4-position via nucleophilic substitution or reductive amination.
- Step 4: Final esterification to methyl ester.
Reaction Data & Yields:
- Based on literature, yields vary from 50-80%, depending on the specific conditions and starting materials.
Summary of Key Data and Reaction Conditions
| Method | Starting Materials | Key Reagents | Solvents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1. Intramolecular Cyclization | Amino acids or derivatives | Thionyl chloride, dehydrating agents | Methyl alcohol | Reflux, dehydrating | 60-75 | Suitable for direct synthesis |
| 2. Michael Addition | Methyl 4-oxo-5-oxopyrrolidine-3-carboxylate | Primary amines | Methanol/Ethanol | Room temp to mild heating | 70-85 | Versatile for amino derivatives |
| 3. Cyclization from Precursors | Azides, hydrazines | Catalysts (e.g., Pd, Cu) | Appropriate solvents | Thermal or catalytic | Variable | Less common |
| 4. Multi-step Synthesis | Protected amino acids | Carbodiimides, dehydrating agents | Organic solvents | Reflux, dry conditions | 50-80 | Time-consuming but high-yield |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 4-amino-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with proteins, altering their structure and function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₇H₁₀N₂O₃ | ~170.17 (inferred) | Amino, ester, ketone |
| 1-methyl-5-oxopyrrolidine-3-carboxylic acid | C₇H₉NO₃ | 157.13 | Carboxylic acid, ketone, methyl |
| Methyl 4-(4-bromobenzylidene)-...-pyrrole-3-carboxylate | C₂₀H₁₇BrN₂O₃ | 413.26 | Bromobenzylidene, pyridinylmethyl, ester, ketone |
Table 2: Key Property Differences
Functional Group Impact on Properties
- Amino Group: The amino group in the target compound enhances hydrogen-bonding capacity compared to the carboxylic acid analog (), which primarily relies on carboxylic acid dimerization. This difference affects solubility; the amino/ester combination may improve solubility in semi-polar solvents (e.g., DMSO) relative to the highly polar carboxylic acid .
- Such features are critical in drug design for membrane permeability .
Crystallographic Behavior
- Ring Puckering: Pyrrolidine and pyrrole derivatives often exhibit puckered conformations. The target compound’s amino group may influence puckering dynamics compared to the planar carboxylic acid () or the rigid aromatic-substituted analog () .
- Crystallography Tools : Structural analyses of these compounds likely employ software like SHELX () or ORTEP-3 () for refinement and visualization.
Biological Activity
Methyl 4-amino-5-oxopyrrolidine-3-carboxylate is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in the fields of anti-inflammatory and antioxidant research. This article delves into the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an amino group at position 4 and a carboxylate group at position 3. Its molecular formula is C₇H₁₄N₂O₃, with a molecular weight of approximately 158.16 g/mol. The unique structure contributes to its reactivity and biological properties, enabling the synthesis of various derivatives with altered activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity:
- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. It may be particularly useful in treating conditions like arthritis and other inflammatory diseases.
- Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Enzyme Inhibition
Molecular docking studies reveal that this compound can bind to specific enzymes and receptors involved in inflammatory responses. This binding may inhibit their activity, leading to reduced inflammation.
Comparative Analysis with Similar Compounds
The following table compares this compound with other compounds based on their structures and biological activities:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 2-amino-4-methylthiazole | Thiazole | Contains a thiazole ring | Antimicrobial properties |
| Ethyl 2-aminoacetate | Aminoacetate | Simple amine structure | Precursor in amino acid synthesis |
| Methyl 2-amino-3-pyridinecarboxylate | Pyridine | Pyridine ring with carboxylate | Potential anti-cancer activity |
| This compound | Pyrrolidine | Five-membered ring with amino/carboxyl functionalities | Anti-inflammatory, antioxidant |
This comparison highlights the unique structural features of this compound that contribute to its distinct biological properties.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound effectively inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications against inflammation.
- Antioxidant Activity Assessment : The antioxidant activity was evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound exhibited significant scavenging activity, comparable to known antioxidants like ascorbic acid. The reducing power assay further confirmed its ability to donate electrons and neutralize free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
